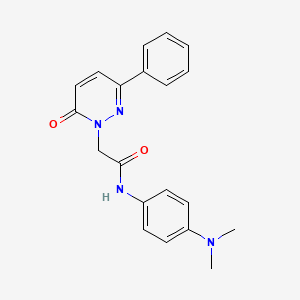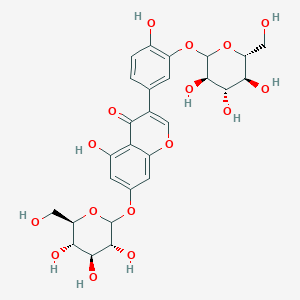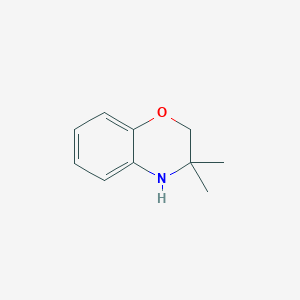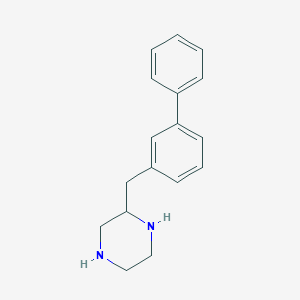
2-Biphenyl-3-ylmethyl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Biphenyl-3-ylmethyl-piperazine is a chiral compound that features a biphenyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Biphenyl-3-ylmethyl-piperazine typically involves the reaction of biphenyl-3-carboxaldehyde with piperazine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of ®-2-Biphenyl-3-ylmethyl-piperazine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in large quantities with high purity.
化学反応の分析
Types of Reactions
®-2-Biphenyl-3-ylmethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
®-2-Biphenyl-3-ylmethyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-Biphenyl-3-ylmethyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
(S)-2-Biphenyl-3-ylmethyl-piperazine: The enantiomer of the compound, which may have different biological activities.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Piperazine derivatives: Compounds with the piperazine ring but different substituents.
Uniqueness
®-2-Biphenyl-3-ylmethyl-piperazine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H20N2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
2-[(3-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2/c1-2-6-15(7-3-1)16-8-4-5-14(11-16)12-17-13-18-9-10-19-17/h1-8,11,17-19H,9-10,12-13H2 |
InChIキー |
SGGPVCZEISEDEJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


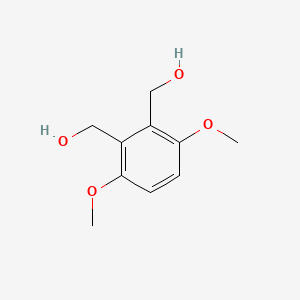

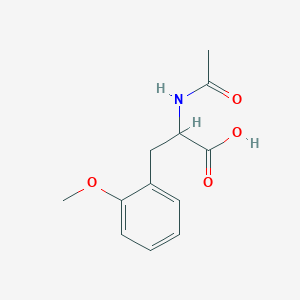
![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)


![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
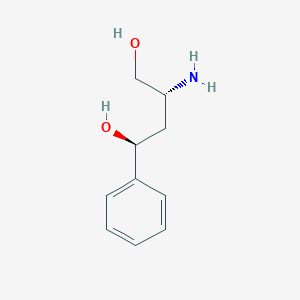
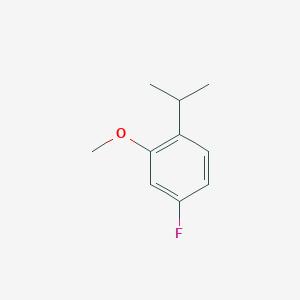
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
